1-benzyl-5-[(E)-2-nitroethenyl]indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
1-benzyl-5-[(E)-2-nitroethenyl]indole |
InChI |
InChI=1S/C17H14N2O2/c20-19(21)11-8-14-6-7-17-16(12-14)9-10-18(17)13-15-4-2-1-3-5-15/h1-12H,13H2/b11-8+ |
InChI Key |
PWAJOQMAZBVOOC-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C=C[N+](=O)[O-] |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 1 Benzyl 5 E 2 Nitroethenyl Indole
Retrosynthetic Analysis of the 1-benzyl-5-[(E)-2-nitroethenyl]indole Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. amazonaws.com The analysis for this compound identifies two primary disconnections.
C=C Bond Disconnection: The most logical disconnection is at the carbon-carbon double bond of the (E)-2-nitroethenyl moiety. This bond is typically formed via a condensation reaction. This suggests a Henry reaction (also known as a nitroaldol reaction), which involves the base-catalyzed reaction between a carbonyl compound and a nitroalkane. synarchive.comwikipedia.org This disconnection leads to two key precursors: 1-benzyl-5-formylindole and nitromethane (B149229) .
C-N Bond Disconnection: The second key disconnection is the bond between the indole (B1671886) nitrogen and the benzyl (B1604629) group. This bond is characteristic of an N-alkylation reaction, a common method for functionalizing indoles. This step breaks down 1-benzyl-5-formylindole into indole-5-carbaldehyde and a suitable benzylating agent, such as benzyl bromide .
Following this analysis, a forward synthesis would logically involve the N-benzylation of indole-5-carbaldehyde followed by a Henry condensation with nitromethane.
Classical Synthetic Routes to this compound
Classical routes focus on well-established, high-yielding reactions to assemble the target molecule from its precursors.
A common and efficient classical synthesis follows the path identified in the retrosynthetic analysis, comprising two main steps:
Step 1: Synthesis of 1-benzyl-5-formylindole
The key intermediate, 1-benzyl-5-formylindole, is prepared via the N-alkylation of commercially available indole-5-carbaldehyde. This reaction is typically an S_N2 nucleophilic substitution where the deprotonated indole nitrogen acts as the nucleophile. nih.gov
Reaction: Indole-5-carbaldehyde is treated with benzyl bromide in the presence of a base.
Reagents and Conditions: Common bases include potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). orgsyn.orgresearchgate.net The reaction is often performed at room temperature or with gentle heating to ensure completion.
Outcome: This step selectively yields the N-benzylated intermediate, 1-benzyl-5-formylindole, in good yield.
Step 2: Henry Condensation to form this compound
The final step involves the formation of the nitroethenyl group through a Henry condensation-elimination reaction. This reaction joins 1-benzyl-5-formylindole with nitromethane. organic-chemistry.org The reaction proceeds via a β-nitro alcohol intermediate, which subsequently dehydrates under the reaction conditions to form the desired nitroalkene.
Reaction: 1-benzyl-5-formylindole is reacted with nitromethane in the presence of a base.
Reagents and Conditions: A variety of basic catalysts can be used. A widely employed method uses ammonium (B1175870) acetate (B1210297) in refluxing glacial acetic acid. Other conditions include using a primary amine like piperidine (B6355638) or an inorganic base. dntb.gov.ua The elevated temperature promotes the in-situ dehydration of the intermediate alcohol to give the final product. The (E)-isomer is the thermodynamically more stable product and is typically formed preferentially.
The optimization of the final Henry reaction step is crucial for maximizing the yield and purity of this compound. Key parameters to consider are the choice of catalyst, solvent, and temperature, which influence both the rate of condensation and the efficiency of the subsequent dehydration.
| Catalyst/Base | Solvent | Temperature (°C) | Outcome |
| Ammonium Acetate | Glacial Acetic Acid | Reflux | Good yields of the (E)-nitroalkene; acid promotes dehydration. |
| Piperidine | Toluene / Ethanol | Reflux | Effective catalysis; often used with a Dean-Stark trap to remove water. |
| Methylamine HCl | Ethanol | Reflux | Mild conditions, favoring the elimination step. |
| Sodium Hydroxide | Methanol / Water | Room Temp. | Can lead to the isolation of the β-nitro alcohol; heating is required for dehydration. |
| Layered Double Hydroxides | Solvent-free / Microwave | High | Environmentally benign heterogeneous catalysis, promoting high yields and selectivity. scirp.org |
The primary goals of optimization are to ensure complete conversion of the aldehyde, facilitate the dehydration of the nitroaldol intermediate, and prevent the formation of side products, such as Michael addition adducts or polymers. Using a mild excess of nitromethane and ensuring the removal of water can drive the reaction to completion.
Advanced and Stereoselective Synthesis of the (E)-2-nitroethenyl Moiety
Modern synthetic methods offer more sophisticated control over the formation of the nitroalkene moiety, focusing on catalytic efficiency and high stereoselectivity.
Advanced catalytic systems have been developed to improve the efficiency and environmental footprint of the Henry reaction. These methods often operate under milder conditions and provide higher yields.
Lewis Acid Catalysis: Lewis acids such as iron(III) chloride (FeCl₃) can be used in combination with a base like piperidine. dntb.gov.ua The Lewis acid activates the aldehyde carbonyl group toward nucleophilic attack by the nitronate anion, accelerating the reaction.
Heterogeneous Catalysis: Solid base catalysts, such as hydrotalcites or layered double hydroxides (LDHs), offer significant advantages. scirp.org They are easily separable from the reaction mixture, recyclable, and can promote the reaction under mild or even solvent-free conditions, aligning with the principles of green chemistry. scirp.org
Organocatalysis: Chiral organocatalysts, such as bifunctional thioureas or amino acids, have been extensively developed for asymmetric Henry reactions to produce chiral β-nitro alcohols. While the primary goal is often the chiral alcohol, subsequent dehydration can provide access to the nitroalkene.
Achieving high stereoselectivity for the (E)-isomer is a key objective in the synthesis of this compound.
Thermodynamic Control in the Henry Reaction: In most Henry condensation-elimination sequences, the (E)-nitroalkene is the thermodynamically more stable isomer due to reduced steric hindrance compared to the (Z)-isomer. Reaction conditions that allow for equilibration, such as elevated temperatures and sufficient reaction times, will favor the formation of the (E)-product. researchgate.net
Alternative Olefination Methods: While the Henry reaction is the most direct route, other modern olefination reactions are renowned for their excellent (E)-selectivity and could be conceptually applied. The Julia-Kocienski olefination , for example, involves the reaction of a carbonyl compound with a heterocyclic sulfone (typically a benzothiazolyl or tetrazolyl sulfone) in the presence of a base. researchgate.net This method is highly reliable for producing (E)-alkenes and proceeds through a stereospecific elimination pathway. nih.gov Adapting this strategy would involve converting nitromethane into a suitable sulfone reagent, providing an alternative, albeit longer, route with predictable stereochemical outcomes.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through various strategies, including the use of greener solvents, alternative energy sources, and catalytic methods. nih.gov
Solvent Selection: Traditional organic solvents used in the synthesis of indole derivatives, such as dimethylformamide (DMF), can be hazardous. rsc.org Green chemistry encourages the use of more benign alternatives like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents. mdpi.com For the Henry reaction, solvent-free conditions or the use of water as a solvent have been explored for similar reactions, which can significantly reduce the generation of volatile organic compounds (VOCs). scirp.org
Catalysis: The use of heterogeneous catalysts is a cornerstone of green chemistry as they can be easily recovered and reused, minimizing waste. For the Henry reaction, traditional soluble bases like alkali metal hydroxides can lead to the formation of salt waste during neutralization. scirp.org The use of solid base catalysts, such as modified calcium oxide or layered double hydroxides, offers a greener alternative. scirp.orglookchem.com These catalysts can be filtered off after the reaction, simplifying the work-up procedure and allowing for their recycling.
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has emerged as a green technology that can accelerate reaction rates, improve yields, and reduce side reactions. nih.gov The application of microwave irradiation to the synthesis of this compound could potentially shorten reaction times for both the benzylation and the Henry reaction steps, leading to a more energy-efficient process.
Atom Economy: The Henry reaction itself is an atom-economical reaction, as it involves the addition of nitromethane to an aldehyde with the theoretical formation of only the desired product and water upon dehydration. To maximize atom economy, it is crucial to optimize reaction conditions to favor the formation of the desired nitroalkene and minimize the formation of side products.
Comparative Analysis of Synthetic Efficiencies and Scalability
The efficiency and scalability of the synthesis of this compound are largely dependent on the chosen methodologies for the key reaction steps. A comparative analysis of different approaches can help in selecting the most suitable route for a specific application, whether for laboratory-scale synthesis or large-scale production.
Benzylation Step: The N-benzylation of indoles can be carried out under various conditions. A common method involves the use of benzyl bromide and a base like potassium hydroxide in a solvent such as dimethyl sulfoxide (DMSO). orgsyn.org This method is generally high-yielding on a laboratory scale. orgsyn.org For scalability, factors such as the cost and toxicity of the solvent and reagents, as well as the ease of product isolation, need to be considered. Alternative methods might employ phase-transfer catalysis, which can enhance reaction rates and allow for the use of less hazardous solvent systems.
Henry Reaction Step: The efficiency of the Henry reaction is highly dependent on the catalyst and reaction conditions. Traditional methods using soluble bases can be effective but may present challenges in terms of product purification and waste management on a larger scale. scirp.org The use of solid base catalysts offers advantages in terms of ease of separation and potential for reuse, which are critical for scalability.
Below is a comparative table of different catalytic systems for the Henry reaction, which is the final and key step in the synthesis of this compound. The data is based on analogous reactions reported in the literature.
Table 1: Comparative Analysis of Catalytic Systems for the Henry Reaction
| Catalyst System | Reaction Conditions | Yield (%) | Reaction Time | Scalability Considerations |
|---|---|---|---|---|
| Soluble Bases (e.g., NaOH, KOH) | Homogeneous, often requires careful pH control | Moderate to High | Variable | Difficult to remove, generates salt waste, potential for side reactions. scirp.org |
| Solid Bases (e.g., modified CaO) | Heterogeneous, solvent-free or with solvent | High | Shorter | Easy catalyst recovery and reuse, reduced waste, good for continuous flow processes. lookchem.com |
| Layered Double Hydroxides (LDHs) | Heterogeneous, can be used in conventional heating or microwave | Good to Excellent | Shorter | Recyclable catalyst, environmentally benign, potential for high throughput. scirp.org |
The choice of the synthetic route will ultimately depend on a balance of factors including yield, reaction time, cost of reagents, safety, and environmental impact. For large-scale production, a process that utilizes a recyclable heterogeneous catalyst and minimizes the use of hazardous solvents would be the most desirable from both an economic and a green chemistry perspective.
Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 5 E 2 Nitroethenyl Indole
Nucleophilic Additions to the Activated Nitroethenyl System
The pronounced electrophilicity of the β-carbon of the nitroethenyl moiety in 1-benzyl-5-[(E)-2-nitroethenyl]indole makes it an excellent substrate for nucleophilic attack. This reactivity is primarily exploited through Michael addition reactions, which allow for the formation of a new carbon-carbon or carbon-heteroatom bond.
Michael Addition Reactions and Their Scope
The conjugate addition of nucleophiles to the activated double bond of this compound is a highly efficient method for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles can be employed in this reaction, leading to a diverse array of substituted indole (B1671886) derivatives.
The scope of nucleophiles includes soft carbon nucleophiles such as enamines, enolates, and organometallic reagents. For instance, the reaction with 1,3-dicarbonyl compounds, like acetylacetone (B45752) or ethyl acetoacetate, in the presence of a base, proceeds smoothly to yield the corresponding Michael adducts. These adducts are valuable intermediates for the synthesis of more complex heterocyclic structures. The reaction conditions are generally mild, often involving a catalytic amount of a base such as potassium isopropoxide in an alcoholic solvent.
Heteronucleophiles, including amines, thiols, and alcohols, also readily add to the nitroethenyl system. The addition of primary and secondary amines, for example, provides access to various N-functionalized indole derivatives. Thiol additions are also highly efficient, yielding sulfur-containing indole compounds.
The general reaction scheme for the Michael addition to this compound can be depicted as follows:
Scheme 1: General Michael Addition Reaction
Below is a table summarizing the scope of Michael acceptors in reactions with indole derivatives, which is analogous to the expected reactivity of this compound.
| Nucleophile | Product | Typical Yield (%) |
| Acetylacetone | 3-(1-benzyl-1H-indol-5-yl)-4-nitropentan-2-one | 85-95 |
| Ethyl acetoacetate | Ethyl 2-acetyl-3-(1-benzyl-1H-indol-5-yl)-4-nitrobutanoate | 80-90 |
| Diethyl malonate | Diethyl 2-(1-(1-benzyl-1H-indol-5-yl)-2-nitroethyl)malonate | 88-96 |
| Pyrrolidine | 1-benzyl-5-(2-nitro-1-(pyrrolidin-1-yl)ethyl)-1H-indole | 90-98 |
| Thiophenol | 1-benzyl-5-(2-nitro-1-(phenylthio)ethyl)-1H-indole | 92-99 |
This data is representative of Michael additions to similar 3-(2-nitrovinyl)indoles and is intended to illustrate the expected reactivity and yields for the 5-substituted isomer.
Stereochemical Outcomes of Conjugate Additions
The Michael addition to the prochiral nitroethenyl group of this compound can lead to the formation of a new stereocenter. Consequently, controlling the stereochemical outcome of this reaction is of significant interest, particularly for the synthesis of enantiomerically pure compounds.
In the absence of a chiral influence, the reaction will produce a racemic mixture of the two possible enantiomers. However, the use of chiral catalysts or chiral auxiliaries can induce facial selectivity in the nucleophilic attack, leading to an enrichment of one enantiomer.
Organocatalysis has emerged as a powerful tool for asymmetric Michael additions to nitroalkenes. Chiral amines, thioureas, and squaramides have been successfully employed to catalyze the enantioselective addition of various nucleophiles. For example, a chiral primary amine catalyst can form a transient chiral enamine with a ketone donor, which then adds to the nitroalkene with high stereocontrol.
The diastereoselectivity of the reaction can also be controlled when the nucleophile itself contains a stereocenter. In such cases, the inherent chirality of the nucleophile can direct the approach to the Michael acceptor, leading to the preferential formation of one diastereomer. The level of diastereoselectivity is often dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
The general trend for the stereochemical outcome is that the anti-diastereomer is often favored under thermodynamic control, while the syn-diastereomer can sometimes be obtained under kinetic control, especially at low temperatures.
Table 2: Representative Stereochemical Outcomes in Asymmetric Michael Additions to Nitroalkenes
| Nucleophile | Chiral Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |
| Cyclohexanone | (S)-Proline | 10:90 | 95 (for anti) |
| Diethyl malonate | Chiral Thiourea | - | 98 |
| Propanal | Chiral Diphenylprolinol Silyl Ether | 95:5 | 99 (for syn) |
This data is based on studies with various nitroalkenes and is illustrative of the potential stereocontrol achievable in reactions involving this compound.
Cycloaddition Reactions Involving the Nitroethenyl Group
The electron-deficient double bond of the nitroethenyl moiety also enables this compound to participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions provide powerful methods for the construction of complex polycyclic indole derivatives.
[3+2] Dipolar Cycloadditions
In [3+2] dipolar cycloadditions, the nitroethenyl group acts as a dipolarophile and reacts with a 1,3-dipole to form a five-membered heterocyclic ring. A variety of 1,3-dipoles can be utilized, including nitrile oxides, azides, and nitrones.
For instance, the reaction with a nitrile oxide, generated in situ from an oxime, would lead to the formation of an isoxazoline-substituted indole. Similarly, reaction with an azide (B81097) would yield a triazoline ring, which can be unstable and may rearrange or lose nitrogen to form other products. The cycloaddition with nitrones provides access to isoxazolidine-functionalized indoles.
The regioselectivity of these cycloadditions is governed by frontier molecular orbital (FMO) theory. The electron-withdrawing nitro group lowers the energy of the LUMO of the nitroethenyl system, favoring a reaction with the HOMO of the 1,3-dipole.
Diels-Alder Type Reactions
As a potent dienophile, this compound can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. In these reactions, it reacts with a conjugated diene to form a six-membered ring. The high reactivity of the nitroethenyl group as a dienophile is due to its electron-deficient nature.
The reaction with simple acyclic dienes, such as 2,3-dimethyl-1,3-butadiene, would be expected to proceed under thermal conditions to afford the corresponding cyclohexene-fused indole derivative. The stereochemistry of the Diels-Alder reaction is typically controlled by the "endo rule," which predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions.
Lewis acid catalysis can often be employed to accelerate the reaction and enhance its regio- and stereoselectivity. The coordination of a Lewis acid to the nitro group would further lower the LUMO energy of the dienophile, increasing its reactivity.
Reduction and Oxidation Reactions of the Nitroethenyl Moiety
The nitroethenyl group is susceptible to both reduction and oxidation, offering pathways to a variety of functional group transformations.
The reduction of the nitroethenyl moiety can be achieved selectively at either the nitro group or the carbon-carbon double bond, or both simultaneously, depending on the reducing agent and reaction conditions.
Catalytic hydrogenation, for example using palladium on carbon (Pd/C) and hydrogen gas, typically results in the reduction of both the double bond and the nitro group, leading to the formation of the corresponding aminoethylindole derivative. The use of sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt, such as copper(II) chloride, can also effect the reduction of the nitroalkene to the corresponding saturated nitro compound. A milder reducing agent like sodium borohydride alone may selectively reduce the double bond, leaving the nitro group intact, particularly if the reaction is carried out at low temperatures. Conversely, reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce the nitro group to an amine and may also reduce the double bond.
Table 3: Reduction Products of Nitroethenylindoles
| Reagent | Product |
| H₂, Pd/C | 1-benzyl-5-(2-aminoethyl)-1H-indole |
| NaBH₄, CuCl₂ | 1-benzyl-5-(2-nitroethyl)-1H-indole |
| LiAlH₄ | 1-benzyl-5-(2-aminoethyl)-1H-indole |
This table illustrates the expected products based on the known reactivity of nitroalkenes.
Oxidation of the nitroethenyl group can lead to the cleavage of the carbon-carbon double bond. Ozonolysis, followed by a reductive or oxidative workup, is a classic method for cleaving double bonds. This would result in the formation of 1-benzyl-1H-indole-5-carbaldehyde. Other strong oxidizing agents, such as potassium permanganate (B83412) under harsh conditions, can also cleave the double bond. The oxidative cleavage of alkenes can also be achieved under photoinduced conditions using nitroarenes, in a reaction that mimics ozonolysis. bohrium.com
Selective Reduction Pathways to Amines or Oximes
The nitroethenyl group is susceptible to reduction, offering pathways to synthesize corresponding amines and oximes, which are valuable intermediates in medicinal chemistry. The choice of reducing agent and reaction conditions is critical to achieve selectivity for the desired product.
Reduction to Amines: The full reduction of the nitroalkene moiety to a primary amine involves the reduction of both the nitro group and the carbon-carbon double bond. This transformation is typically achieved through catalytic hydrogenation. Reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are effective. commonorganicchemistry.com Other methods, such as using iron (Fe) powder in acidic media (e.g., acetic acid or hydrochloric acid) or tin(II) chloride (SnCl₂), are also common for converting nitro groups to amines and can simultaneously reduce the alkene. commonorganicchemistry.comwikipedia.org Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of reducing aliphatic nitroalkenes to the corresponding saturated amines. commonorganicchemistry.comwikipedia.org
Reduction to Oximes: Selective partial reduction of the nitroalkene can yield the corresponding oxime. This transformation stops the reduction at an intermediate stage. Reagents such as tin(II) chloride or chromium(II) chloride are known to reduce α,β-unsaturated nitro compounds to oximes. wikipedia.org Electrochemical methods have also been developed for the selective reduction of 2-aryl-substituted 1-nitroalkenes to oximes at controlled potentials, often using a mercury or graphite (B72142) cathode. mdma.ch This method can be highly selective, preventing over-reduction to the amine. mdma.ch
The following table summarizes potential reduction pathways for this compound.
| Reagent/Condition | Product | Selectivity Notes |
| H₂/Pd/C | 1-benzyl-5-(2-aminoethyl)indole | Reduces both the nitro group and the C=C double bond. commonorganicchemistry.com |
| Fe/HCl or Fe/CH₃COOH | 1-benzyl-5-(2-aminoethyl)indole | A classic method for nitro group reduction that also saturates the alkene. wikipedia.org |
| LiAlH₄ | 1-benzyl-5-(2-aminoethyl)indole | Powerful reducing agent for aliphatic nitroalkenes. commonorganicchemistry.com |
| SnCl₂/HCl | 1-benzyl-5-(ethan-1-one oxime)indole | Can selectively produce the oxime under controlled conditions. wikipedia.org |
| Electrochemical Reduction | 1-benzyl-5-(ethan-1-one oxime)indole | Offers high selectivity for oxime formation at controlled cathodic potentials. mdma.ch |
Oxidative Transformations and Rearrangements
The ethenyl bridge in this compound is a prime site for oxidative cleavage. Ozonolysis is the most direct method for this transformation, breaking the carbon-carbon double bond to yield carbonyl compounds. wikipedia.orgbyjus.com The nature of the final products depends on the workup conditions employed after the initial reaction with ozone.
Reductive Workup: Following the formation of the ozonide intermediate, treatment with a mild reducing agent such as dimethyl sulfide (B99878) (DMS) or zinc dust (Zn) leads to the formation of aldehydes or ketones. masterorganicchemistry.com In the case of this compound, this would cleave the side chain to produce 1-benzyl-1H-indole-5-carbaldehyde and nitromethane (B149229).
Oxidative Workup: If the ozonide is treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂), any aldehyde formed is further oxidized to a carboxylic acid. youtube.com This would result in the formation of 1-benzyl-1H-indole-5-carboxylic acid.
While the side chain is the most likely site of oxidation, the indole ring itself can be oxidized under certain conditions, potentially leading to 2-oxindoles or 3-oxindoles. nih.govrsc.org However, the conditions for ozonolysis are generally mild enough to leave the indole core intact. chemistrysteps.com An alternative, more recent method for oxidative cleavage involves the use of photoexcited nitroarenes, which can act as ozone surrogates and cleave alkenes under purple-light irradiation, offering a potentially safer approach. nih.govscispace.com
| Oxidizing Agent | Workup Condition | Expected Major Products |
| 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Reductive | 1-benzyl-1H-indole-5-carbaldehyde and Nitromethane |
| 1. O₃; 2. H₂O₂ | Oxidative | 1-benzyl-1H-indole-5-carboxylic acid and Nitromethane |
| Hot, conc. KMnO₄ | Oxidative | 1-benzyl-1H-indole-5-carboxylic acid |
Electrophilic and Nucleophilic Substitution Reactions on the Indole Core
Electrophilic Substitution: The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. nih.gov The reaction typically occurs at the C3 position of the pyrrole (B145914) ring, which is the most nucleophilic site. nih.govstackexchange.com Attack at C3 leads to a more stable cationic intermediate where the positive charge is delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring. stackexchange.comechemi.com
In this compound, the N1 position is blocked by a benzyl (B1604629) group, which prevents reactions at the nitrogen atom but does not fundamentally alter the regioselectivity of the ring. The key influencer is the 5-[(E)-2-nitroethenyl] group. As a conjugated system with a powerful nitro group, it acts as a deactivating, electron-withdrawing group through resonance. This deactivation primarily affects the benzene portion of the indole, reducing the nucleophilicity of the C4, C6, and C7 positions. libretexts.org Consequently, the C3 position remains the most activated site for electrophilic attack. Common electrophilic substitution reactions are expected to proceed as follows:
Halogenation (e.g., with NBS, SO₂Cl₂): Would yield the 3-halo-1-benzyl-5-[(E)-2-nitroethenyl]indole.
Nitration (e.g., with HNO₃/H₂SO₄): While the existing nitro group deactivates the ring, nitration, if forced, would likely occur at C3. However, harsh acidic conditions can also lead to degradation. libretexts.org
Friedel-Crafts Acylation (e.g., with (CH₃CO)₂O/SnCl₄): Would produce the 3-acetyl derivative.
Nucleophilic Substitution: Nucleophilic aromatic substitution is generally difficult on the electron-rich indole core. thieme-connect.com Such reactions typically require the presence of strong electron-withdrawing groups on the ring and a good leaving group. nii.ac.jp While the 5-nitroethenyl group is electron-withdrawing, it may not be sufficient to activate the indole nucleus towards nucleophilic attack under standard conditions. Studies on related molecules, such as 1-methoxy-6-nitroindole-3-carbaldehyde, have shown that a nitro group on the benzene ring can activate the C2 position for nucleophilic substitution. nii.ac.jp By analogy, it is plausible that under forcing conditions with a potent nucleophile, substitution could occur at positions C4 or C6 of the benzene ring, but this would be a challenging transformation. Nucleophilic attack on the pyrrole ring is highly unlikely.
Acid-Base Properties and Tautomerism Studies
Acid-Base Properties: The acid-base characteristics of this compound are dictated by its substituents. Unlike unsubstituted indole, which has an acidic N-H proton (pKa ≈ 17), the nitrogen in the target molecule is alkylated with a benzyl group, removing its acidity. quimicaorganica.org
The indole nitrogen possesses a lone pair of electrons, making it weakly basic. The conjugate acid of indole is very strong, with a pKa of approximately -2.4. chemcess.com The basicity of the indole nitrogen in the target compound is influenced by two opposing electronic effects:
N-Benzyl Group: The benzyl group is weakly electron-donating, which should slightly increase the electron density on the nitrogen and thus marginally increase its basicity compared to a simple N-alkyl indole.
C5-Nitroethenyl Group: This is a potent electron-withdrawing group that significantly reduces the electron density across the entire indole ring system via resonance. This effect strongly deactivates the nitrogen lone pair, making the compound a much weaker base than unsubstituted indole.
Tautomerism Studies: The most relevant tautomeric equilibrium for this molecule is the nitro-aci-nitro tautomerism involving the side chain. The nitro form is in equilibrium with its tautomer, the aci-nitro form or nitronic acid. acs.orgnih.gov
This equilibrium generally lies heavily in favor of the more stable nitro form for simple nitroalkenes. researchgate.netvu.nl The energy barrier for the proton transfer can be significant. acs.orgnih.gov However, the formation of the aci-nitro tautomer can be facilitated in basic conditions, where deprotonation of the α-carbon leads to a resonance-stabilized nitronate anion. Subsequent protonation on one of the oxygen atoms yields the nitronic acid. The presence of conjugation with the indole ring may influence the stability of the tautomers, but the nitro form is expected to be the predominant species under neutral conditions.
Derivatization Strategies and Analog Design Based on 1 Benzyl 5 E 2 Nitroethenyl Indole
Chemical Modifications of the Nitroethenyl Side Chain
The (E)-2-nitroethenyl group is a highly functionalized and reactive moiety, making it a prime target for chemical derivatization. Its strong electron-withdrawing nature activates the vinyl system for various transformations.
The nitro group is a versatile functional group that can be transformed into a wide array of other functionalities or used to facilitate complex chemical reactions. Its powerful electron-withdrawing properties make the adjacent vinyl carbon susceptible to nucleophilic attack and also allow the nitroalkene moiety to participate in cycloaddition reactions. nih.gov
One of the most common transformations is the reduction of the nitro group to a primary amine. This conversion fundamentally alters the electronic properties of the side chain from strongly electron-withdrawing to electron-donating. The resulting aminoethylindole derivatives can serve as precursors for further functionalization, such as acylation or alkylation. The reduction can be achieved using various reagents, with the choice of reagent determining the selectivity and yield.
Another significant reaction pathway for the nitroethenyl moiety is its participation in cycloaddition reactions. As an electron-deficient system, it can act as a dienophile in Diels-Alder reactions with electron-rich dienes, leading to the formation of complex fused heterocyclic systems. nih.gov This approach allows for the rapid construction of intricate molecular architectures.
Table 1: Examples of Nitro Group Transformations
| Reagent/Condition | Resulting Functional Group | Reaction Type |
|---|---|---|
| H₂, Pd/C | Amino (-NH₂) | Reduction |
| SnCl₂, HCl | Amino (-NH₂) | Reduction |
| LiAlH₄ | Amino (-NH₂) | Reduction |
| Triethyl phosphite | (Used in Cadogan reaction) | Reductive Cyclization |
The parent compound exists in the (E)-configuration, which is generally the more thermodynamically stable isomer for β-nitrostyrenes due to reduced steric hindrance. The synthesis and analysis of the corresponding (Z)-isomer are crucial for a comprehensive understanding of the molecule's properties. The synthesis of the less stable (Z)-isomer often requires specific kinetic control or post-synthetic isomerization.
Photochemical isomerization is a common method to convert (E)-alkenes to their (Z)-counterparts. This involves irradiating a solution of the (E)-isomer with UV light, which can lead to a photostationary state containing a mixture of both (E) and (Z)-isomers, from which the (Z)-isomer can be isolated.
Alternatively, stereoselective synthetic routes can be designed. While the standard Henry condensation (reaction of an aldehyde with a nitroalkane) to form the nitroethenyl side chain typically favors the (E)-product, modifications to the reaction conditions, such as the use of specific catalysts or bases, could potentially favor the formation of the (Z)-isomer. The synthesis of specific (Z)-isomers has been reported for related heterocyclic systems, demonstrating the feasibility of such targeted synthesis. mdpi.comnih.gov
Analysis and characterization of the two isomers would rely on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the coupling constants of the vinyl protons would differ significantly between the (E) and (Z) configurations. X-ray crystallography provides definitive proof of the stereochemistry. mdpi.com
Substitution and Functionalization of the Indole (B1671886) Nitrogen (N1)
The benzyl (B1604629) group at the N1 position can be readily modified by utilizing different substituted benzyl halides in the initial synthesis. The standard procedure involves the deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH), followed by alkylation with a substituted benzyl bromide or chloride. nih.gov This modular approach allows for the introduction of a wide variety of substituents onto the phenyl ring of the N-benzyl group.
By introducing electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., chloro, fluoro, nitro) at the ortho, meta, or para positions of the phenyl ring, it is possible to fine-tune the electronic and steric properties of the entire molecule. nih.gov
Table 2: Synthesis of Diverse N-Benzyl Analogues
| Benzyl Halide Precursor | Resulting N1-Substituent |
|---|---|
| Benzyl bromide | 1-Benzyl |
| 4-Methoxybenzyl chloride | 1-(4-Methoxybenzyl) |
| 4-Chlorobenzyl bromide | 1-(4-Chlorobenzyl) |
| 2,4-Dichlorobenzyl bromide | 1-(2,4-Dichlorobenzyl) |
Beyond benzyl analogues, a wide range of other functional groups can be installed at the N1 position to create structurally diverse compounds. The reactivity of the indole N-H proton allows for reactions with various electrophiles.
N-Alkylation: Besides benzyl groups, other alkyl halides (e.g., ethyl iodide, propyl bromide) can be used to introduce simple alkyl chains.
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylindoles. This introduces a carbonyl group directly attached to the indole nitrogen.
N-Sulfonylation: The indole nitrogen can be functionalized with sulfonyl groups by reacting it with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride), typically in the presence of a base. This creates N-sulfonylindole derivatives.
These modifications significantly alter the electronic character of the indole nitrogen, providing a powerful tool for analog design.
Regioselective Functionalization of the Indole Ring System
The indole nucleus itself is a rich platform for derivatization. While the C5 position is occupied, other positions on both the pyrrole (B145914) and benzene (B151609) rings (C2, C3, C4, C6, C7) are available for functionalization. The inherent reactivity of the indole ring, combined with modern synthetic methods, allows for regioselective modifications. rsc.org
The indole ring is electron-rich and typically undergoes electrophilic substitution preferentially at the C3 position. However, since the parent scaffold is an N-substituted indole, the C3 position is less activated than in N-H indoles, and other positions can become more reactive. The directing effects of the existing N1-benzyl and C5-nitroethenyl groups will influence the outcome of further substitutions.
Recent advances in transition metal-catalyzed C-H activation and functionalization have provided powerful tools for directly introducing substituents at specific positions of the indole ring that are not easily accessible through classical electrophilic substitution. bohrium.com These methods enable the regioselective introduction of aryl, alkyl, or other functional groups at C2, C3, C4, C6, and C7. rsc.orgbohrium.com For instance, palladium-catalyzed direct arylation can be directed to specific positions depending on the choice of directing group and reaction conditions.
Table 3: Potential Regioselective Functionalization Sites
| Position | Reaction Type | Example Reaction |
|---|---|---|
| C2 | C-H Arylation | Pd-catalyzed reaction with aryl halides |
| C3 | Electrophilic Substitution | Vilsmeier-Haack formylation |
| C4 | Directed C-H Functionalization | Transition metal-catalyzed arylation |
| C6 | Directed C-H Functionalization | Transition metal-catalyzed arylation |
These regioselective reactions provide a sophisticated strategy for creating a library of analogs with modifications at precise locations on the indole core, enabling a thorough exploration of the molecular structure.
Electrophilic Aromatic Substitution at C2, C3, C4, C6, C7
The indole ring is an electron-rich heterocycle, generally prone to electrophilic attack. However, the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the 1-benzyl-5-[(E)-2-nitroethenyl]indole scaffold are significantly influenced by the substituents. The N1-benzyl group is weakly activating, while the 5-nitroethenyl group is a strong electron-withdrawing group, which deactivates the benzene portion of the indole ring towards electrophilic attack. The pyrrole ring, particularly the C3 position, remains the most nucleophilic center.
Substitution at C3: The C3 position is the most common site for electrophilic attack in indoles due to its highest electron density and the ability to form a stable indoleninium ion intermediate without disrupting the aromaticity of the benzene ring. stackexchange.com However, the strong deactivating effect of the 5-nitroethenyl group may require harsher reaction conditions for substitutions at this position. Reactions such as the Vilsmeier-Haack formylation, Mannich reaction, and halogenation with reagents like N-bromosuccinimide (NBS) are expected to proceed at C3. For instance, enzymatic halogenation has been shown to be effective for the C3-bromination of indoles bearing electron-withdrawing groups like 5-nitroindole. rsc.org
Substitution at C2: Direct electrophilic substitution at the C2 position is generally less favorable than at C3. However, if the C3 position is blocked, or under specific reaction conditions (e.g., strong acid catalysis), C2 substitution can occur. Friedel-Crafts alkylation of 3-substituted indoles with electron-deficient alkenes has been shown to occur at the C2 position. nih.gov
Substitution on the Benzene Ring (C4, C6, C7): The 5-nitroethenyl group strongly deactivates the benzene ring, making electrophilic substitution on this part of the molecule challenging. The nitro group is a meta-directing deactivator. Therefore, electrophilic attack would be directed away from the C5 position.
C4 and C6 Substitution: These positions are meta to the deactivating C5 substituent. Nitration of 3-acetylindole (B1664109) and indole-3-carbonitrile, which also have deactivating groups, yields predominantly the 6-nitro derivative, with a smaller amount of the 4-nitro isomer. rsc.org A similar outcome would be expected for the 1-benzyl-5-nitroethenylindole scaffold under strong nitrating conditions, with substitution likely favoring the C6 position over the more sterically hindered C4 position.
C7 Substitution: The C7 position is ortho to the deactivating C5 group, making direct electrophilic attack at this site highly unfavorable.
The general reactivity for electrophilic substitution on this scaffold is expected to follow the order: C3 > C2 > C6 > C4 > C7.
| Position | Feasibility of Electrophilic Substitution | Expected Reactions | Rationale |
| C2 | Possible, but less favored than C3 | Friedel-Crafts (if C3 blocked) | Lower electron density than C3. |
| C3 | Most Favorable | Vilsmeier-Haack, Halogenation, Mannich | Highest electron density in the indole ring. |
| C4 | Difficult | Nitration (minor product) | Steric hindrance and deactivation by the C5 group. |
| C6 | Possible under harsh conditions | Nitration (major benzene ring product) | Meta to the deactivating C5 group. |
| C7 | Highly Unfavorable | - | Ortho to the deactivating C5 group. |
Cross-Coupling Reactions for Aryl/Alkyl Substituents
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and introducing aryl and alkyl substituents onto the indole scaffold. These reactions typically require a halogenated precursor. Therefore, initial halogenation of the this compound core at a specific position is the first step.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with a halide. It is highly versatile and tolerant of many functional groups. For instance, a bromo- or iodo-substituted 1-benzyl-5-nitroethenylindole could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents at various positions of the indole ring. This method has been successfully applied for the arylation of indoles at the C2, C5, and C7 positions. researchgate.net
Heck-Mizoroki Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. This would be a suitable method for further functionalizing a halogenated derivative of the parent compound. For example, a 5-bromo-1-benzylindole derivative could undergo a Heck reaction with various alkenes to introduce substituted vinyl groups. cambridgemedchemconsulting.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A halogenated 1-benzyl-5-nitroethenylindole could be coupled with a variety of alkynes to introduce alkynyl moieties, which can serve as handles for further synthetic transformations. Sonogashira coupling has been widely used for the functionalization of indoles, including those with electron-withdrawing groups. nih.govnamiki-s.co.jp
The following table summarizes the potential application of these cross-coupling reactions for the derivatization of a hypothetical halo-substituted this compound.
| Reaction | Coupling Partner | Introduced Substituent | Potential Position on Indole Ring |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Aryl or Vinyl group | C2, C3, C4, C5, C6, C7 |
| Heck-Mizoroki | Alkene | Substituted Alkene | C2, C3, C4, C5, C6, C7 |
| Sonogashira | Terminal Alkyne | Alkynyl group | C2, C3, C4, C5, C6, C7 |
Synthesis of Spirocyclic and Fused Ring Analogues
The construction of more rigid and three-dimensional spirocyclic and fused ring systems can lead to compounds with enhanced selectivity and novel pharmacological profiles.
Spirocyclic Analogues: Spiroindoles are an important class of compounds found in many natural products and bioactive molecules. rsc.org A particularly relevant strategy for the this compound scaffold involves the reaction of indoles with nitroalkenes. An acid-assisted [4+1]-cycloaddition of indoles with nitrostyrenes can afford 4'H-spiro[indole-3,5'-isoxazoles] in a diastereomerically pure form. cambridgemedchemconsulting.comresearchgate.net This reaction proceeds through the attack of the nucleophilic C3 position of the indole onto the nitroalkene, followed by cyclization. This methodology could be directly applied to the parent compound, where the indole C3 position would attack an external nitroalkene, or an intramolecular variant could be envisioned if a suitable tether is present.
Fused Ring Analogues: The synthesis of fused indoles can be achieved through various intramolecular cyclization strategies. For instance, palladium-catalyzed domino reactions are powerful methods for constructing 3,n-fused tricyclic indole skeletons. nih.gov This could involve introducing suitable functional groups at adjacent positions on the this compound scaffold that can then undergo cyclization. For example, if a substituent with a terminal alkyne is introduced at the C4 position, an intramolecular cyclization with the C5-nitroethenyl group could potentially lead to a fused ring system. Similarly, substituents at C6 and C7 could be designed to undergo cyclization to form a new ring fused to the benzene portion of the indole.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are key strategies in modern drug design to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.gov
Scaffold Hopping: This strategy involves replacing the central core of the molecule with a different scaffold while maintaining the spatial arrangement of key functional groups. For the this compound scaffold, one could envision replacing the indole core with other bicyclic heteroaromatics that can mimic its structure and electronic properties. For example, the indole scaffold has been successfully replaced with indazole or benzimidazole (B57391) in the development of MCL-1/BCL-2 inhibitors. rsc.orgnih.gov Such a strategy could lead to novel analogs with altered physicochemical properties and potentially new intellectual property.
Bioisosteric Replacements: This involves the substitution of one atom or group of atoms for another with similar physical or chemical properties, leading to a compound with similar biological activity.
Nitroethenyl Group: The aliphatic nitro group is often considered a potential liability in drug candidates due to metabolic concerns. A well-documented bioisosteric replacement for the aliphatic nitro group is the trifluoromethyl (CF3) group. researchgate.netnih.gov Replacing the -CH=CH-NO2 moiety with a group like -CH=CH-CF3 or other electron-withdrawing groups such as a cyano group (-CN) could lead to analogs with improved metabolic stability and similar or enhanced potency.
Benzyl Group: The N1-benzyl group can be replaced with other aryl or heteroaryl groups to explore interactions with specific binding pockets. Bioisosteric replacements for a phenyl ring include heterocycles like pyridine (B92270) or thiophene. researchgate.net
Indole Core: As mentioned in scaffold hopping, the indole core itself can be replaced. Bioisosteric replacements for the indole moiety in various drug candidates have been explored, leading to compounds with different pharmacological profiles. cambridgemedchemconsulting.com
The following table provides some potential bioisosteric replacements for different parts of the this compound molecule.
| Original Group | Potential Bioisosteric Replacement(s) | Rationale |
| Nitroethenyl (-CH=CH-NO2) | Trifluoromethylethenyl (-CH=CH-CF3), Cyanoethenyl (-CH=CH-CN) | Mimic electron-withdrawing nature, improve metabolic stability. researchgate.netnih.gov |
| Benzyl Group | Pyridylmethyl, Thienylmethyl, Naphthylmethyl | Explore different steric and electronic interactions. researchgate.net |
| Indole Scaffold | Indazole, Benzimidazole, Benzofuran | Alter core structure while maintaining key pharmacophoric features. rsc.orgnih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques for 1 Benzyl 5 E 2 Nitroethenyl Indole and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Determination and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula. For 1-benzyl-5-[(E)-2-nitroethenyl]indole (molecular formula: C₁₇H₁₄N₂O₂), an electrospray ionization (ESI) source in positive ion mode would be expected to yield a prominent protonated molecular ion [M+H]⁺.
The theoretical exact mass of the neutral molecule is 278.1055 g/mol . The expected m/z value for the protonated species [C₁₇H₁₅N₂O₂]⁺ would be 279.1128. An experimentally observed mass within a narrow tolerance of this theoretical value provides strong evidence for the compound's elemental formula.
Furthermore, HRMS is highly effective for impurity profiling. The high sensitivity and resolution of the technique can detect and identify low-level, process-related impurities or degradation products, even if they are not fully separated chromatographically. Tandem mass spectrometry (MS/MS) experiments can further characterize these ions by inducing fragmentation. The fragmentation pattern of this compound would likely involve characteristic losses, such as the cleavage of the benzyl (B1604629) group (loss of C₇H₇, 91.05 Da) or fragmentation of the nitroethenyl side chain. nih.gov
Table 1: Predicted HRMS Data for this compound
| Ion Species | Theoretical m/z |
|---|---|
| [M+H]⁺ | 279.1128 |
| [M+Na]⁺ | 301.0948 |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. Multi-dimensional NMR experiments provide detailed information about the connectivity of atoms and their spatial relationships.
A standard one-dimensional ¹H NMR spectrum would provide initial information, showing distinct signals for the aromatic protons of the indole (B1671886) and benzyl rings, the vinylic protons of the ethenyl bridge, and the methylene (B1212753) protons of the benzyl group. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. rsc.orgresearchgate.net
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. scholaris.caslideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. rsc.org For this compound, COSY would show correlations between the two vinylic protons, confirming their adjacency. It would also reveal the coupling networks within the indole and benzyl aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms they are directly attached to. researchgate.net This allows for the unambiguous assignment of carbon signals based on their corresponding, more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is critical for connecting different fragments of the molecule. For example, it would show correlations from the methylene protons (H-1') of the benzyl group to carbons in both the benzyl ring and the indole ring (C-2, C-7a), confirming the N-benzyl linkage. Correlations from the vinylic protons to C-5 of the indole ring would confirm the position of the nitroethenyl substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. rsc.org This is particularly useful for determining stereochemistry. For the (E)-isomer, a NOESY correlation would be expected between the indole proton H-4 and the adjacent vinylic proton H-α, helping to confirm the geometry of the double bond.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations
| Position | Predicted δ¹³C (ppm) | Predicted δ¹H (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
|---|---|---|---|
| 2 | 128.5 | 7.30 (s) | C-3, C-3a, C-7a, C-1' |
| 3 | 103.2 | 6.60 (s) | C-2, C-3a, C-4 |
| 3a | 128.9 | - | - |
| 4 | 121.5 | 7.55 (d) | C-3, C-5, C-6, C-7a |
| 5 | 130.0 | - | - |
| 6 | 123.0 | 7.40 (dd) | C-4, C-5, C-7a |
| 7 | 110.5 | 7.80 (d) | C-5, C-6, C-7a |
| 7a | 137.0 | - | - |
| α (ethenyl) | 138.0 | 7.95 (d, J=13.5 Hz) | C-4, C-5, C-6, C-β |
| β (ethenyl) | 135.5 | 7.65 (d, J=13.5 Hz) | C-5, C-α |
| 1' (CH₂) | 50.5 | 5.40 (s) | C-2, C-7a, C-2'' |
| 1'' (benzyl) | 136.8 | - | - |
| 2''/6'' (benzyl) | 127.5 | 7.15 (d) | C-1', C-4'' |
| 3''/5'' (benzyl) | 129.2 | 7.35 (t) | C-1'', C-5''/3'' |
Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes or restricted rotation. researchgate.netunibas.it In this compound, rotation around the N-CH₂ bond (connecting the indole and benzyl rings) and the C5-Cα bond could be subjects for DNMR studies. At room temperature, this rotation is likely fast, resulting in sharp, averaged NMR signals. However, by lowering the temperature, this rotation could be slowed or "frozen out." If the barrier to rotation is sufficiently high, this would lead to the appearance of multiple conformers (rotamers) in the NMR spectrum, providing insight into the molecule's conformational preferences and the energy barriers between different states. nih.govnih.gov
Single Crystal X-Ray Diffraction for Solid-State Structure and Absolute Configuration
Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise position of every atom in the molecule and within the crystal lattice. nih.govmdpi.com
For this compound, a successful X-ray structure determination would provide:
Unambiguous confirmation of connectivity: Verifying the bonding arrangement predicted by NMR and MS.
Precise bond lengths and angles: Offering insight into the electronic nature of the molecule. mdpi.com
Confirmation of stereochemistry: Directly visualizing the (E)-configuration of the nitroethenyl double bond.
Solid-state conformation: Revealing the preferred orientation of the benzyl and nitroethenyl groups relative to the indole core in the crystalline state. researchgate.net
Intermolecular interactions: Showing how molecules pack together in the crystal lattice through forces like π-π stacking or hydrogen bonding.
If a chiral derivative of the compound were synthesized, X-ray diffraction using anomalous dispersion could be used to determine its absolute configuration. rsc.org
Table 3: Hypothetical Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 16.1 |
| β (°) | 98.5 |
| Volume (ų) | 1370 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These techniques are excellent for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies. ssrn.comnih.gov
For this compound, key expected vibrational bands would include:
NO₂ Group: The nitro group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1300 cm⁻¹. spectroscopyonline.com These are often very intense in the IR spectrum.
C=C Stretch: The alkene double bond of the ethenyl group would show a stretching vibration around 1640-1610 cm⁻¹.
Aromatic C-H and C=C Stretches: The indole and benzyl rings will have characteristic C-H stretching bands above 3000 cm⁻¹ and multiple C=C stretching bands in the 1600-1450 cm⁻¹ region.
C-N Stretch: The C-N bonds of the indole and nitro group will have stretching vibrations in the 1350-1000 cm⁻¹ region.
While FTIR relies on a change in dipole moment during a vibration, Raman spectroscopy relies on a change in polarizability. sapub.org Therefore, the two techniques provide complementary information. For example, the more symmetric C=C stretching vibration might be stronger in the Raman spectrum, while the highly polar NO₂ stretches will be very prominent in the FTIR spectrum. nih.govmontclair.edu
Table 4: Predicted Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected FTIR Intensity | Expected Raman Intensity | Predicted Wavenumber (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H Stretch | Medium | Medium | 3100-3000 |
| Alkene C=C Stretch | Medium | Strong | ~1625 |
| Aromatic C=C Stretch | Strong | Strong | 1600-1450 |
| NO₂ Asymmetric Stretch | Very Strong | Medium | ~1520 |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
While this compound itself is achiral, many of its derivatives, particularly those resulting from reactions at the double bond or substitution on the benzyl group, could be chiral. For such derivatives, assessing enantiomeric purity is critical. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating enantiomers. mdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. nih.gov This differential interaction leads to different retention times, allowing for their separation and quantification. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. researchgate.netacs.org
The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. Once separated, the relative peak areas can be used to determine the enantiomeric excess (ee) of the sample, a critical measure of its purity.
Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 5 E 2 Nitroethenyl Indole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and chemical behavior of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For a molecule like 1-benzyl-5-[(E)-2-nitroethenyl]indole, the HOMO is likely to be located on the electron-rich indole (B1671886) ring system, while the LUMO would be expected to be centered on the electron-withdrawing nitroethenyl group.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -2.50 |
| HOMO-LUMO Gap | 3.75 |
Note: These values are illustrative and not based on actual calculations for the specified compound.
Electrostatic Potential Maps and Charge Distribution
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the nitro group would exhibit a strong negative electrostatic potential (red regions), indicating a high electron density and susceptibility to electrophilic attack. Conversely, the hydrogen atoms and the region around the nitro group's nitrogen atom would likely show a positive electrostatic potential (blue regions), suggesting they are electron-deficient and prone to nucleophilic attack.
Conformational Analysis and Energy Minimization
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics methods offer a computationally efficient way to explore the potential energy surface of a molecule and identify stable conformers. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might interact with its environment. For this compound, key considerations would be the rotational freedom around the bond connecting the benzyl (B1604629) group to the indole nitrogen and the bond linking the nitroethenyl group to the indole ring.
Potential Energy Surface Mapping
By systematically rotating specific bonds (dihedral angles) and calculating the corresponding energy, a potential energy surface (PES) map can be generated. This map reveals the energy barriers between different conformations and helps to identify the lowest energy (most stable) conformers. For this molecule, a PES scan of the aforementioned rotatable bonds would be crucial to determine the preferred spatial orientation of the substituent groups.
Docking Studies and Ligand-Target Interactions (for hypothesized biological targets)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a ligand might interact with the active site of a protein. While no specific biological targets for this compound have been identified in the literature, docking studies could be performed on hypothesized targets based on the activity of structurally similar compounds. The indole nucleus is a common scaffold in molecules targeting a wide range of receptors and enzymes. The interactions would likely involve hydrogen bonding with the nitro group and pi-stacking interactions with the aromatic indole and benzyl rings.
Table 2: Hypothetical Docking Results for this compound with a Hypothesized Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Lys72, Glu91, Leu134 |
| Types of Interactions | Hydrogen Bond, Pi-Stacking |
Note: These values are illustrative and not based on actual docking studies for the specified compound.
Virtual Screening Methodologies
There is no available information in the scientific literature detailing the use of virtual screening methodologies to identify or optimize this compound as a hit or lead compound for any biological target. Virtual screening, a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, has not been documented for this specific compound.
Binding Mode Predictions and Interaction Analysis
Similarly, there is a lack of published research on the binding mode predictions and interaction analysis of this compound with any protein or enzyme. Molecular docking and simulation studies, which are instrumental in predicting the binding conformation and interactions of a ligand within the active site of a target, have not been reported for this molecule. Consequently, there are no data tables or detailed findings on its potential binding affinity, orientation, or specific molecular interactions, such as hydrogen bonds or hydrophobic contacts, with any biological macromolecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
No QSAR models have been developed or published for derivatives of this compound. QSAR studies are crucial for understanding the relationship between the chemical structure of a compound and its biological activity, and for guiding the design of more potent analogs. The absence of such studies indicates that a systematic exploration of the chemical space around this scaffold to enhance a particular biological activity has not been undertaken or at least has not been disclosed in the public domain.
Biological Activity and Mechanistic Investigations of 1 Benzyl 5 E 2 Nitroethenyl Indole Excluding Clinical Human Trials
Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines (in vitro)There is a lack of data on the antiproliferative and cytotoxic effects of 1-benzyl-5-[(E)-2-nitroethenyl]indole on cancer cell lines.
Identification of Cellular Targets and Signaling Pathways
Information regarding the specific cellular targets and signaling pathways modulated by this compound is not available in the reviewed scientific literature.
Anti-inflammatory and Immunomodulatory Effects (in vitro and in vivo animal models)
Specific studies detailing the anti-inflammatory and immunomodulatory effects of this compound in either in vitro or in vivo animal models have not been identified.
There is no available data on the inhibitory effects of this compound on the production or activity of inflammatory mediators such as cytokines or nitric oxide.
The specific receptors to which this compound binds and the subsequent modulation of signaling pathways have not been characterized in the available literature.
Enzyme Inhibition and Receptor Modulation Studies
Detailed studies on the effects of this compound on specific enzymes or receptors are not present in the current body of scientific research.
Data on the enzyme kinetics and inhibitory constants (e.g., IC₅₀, Kᵢ) for this compound against any specific enzyme target are unavailable.
Information regarding the receptor affinity (e.g., Kₐ, Kₑ) and the results of functional assays for this compound is not documented in the reviewed literature.
Based on a comprehensive review of available scientific literature, there is currently no specific research published on the in vivo efficacy and pharmacodynamic studies in relevant animal models for the chemical compound This compound .
While studies on other benzyl-indole derivatives have shown various biological activities in animal models, this specific compound has not been the subject of published in vivo investigations. Research into the biological effects of related compounds does not provide direct evidence for the efficacy or mechanism of action of this compound within a living organism.
Therefore, this section cannot be completed with scientifically accurate and specific data as per the request. Further research would be required to determine the in vivo properties of this particular molecule.
Structure Activity Relationship Sar Studies of 1 Benzyl 5 E 2 Nitroethenyl Indole and Its Analogues
Influence of the Nitroethenyl Moiety on Biological Potency and Selectivity
The (E)-2-nitroethenyl group at the C5 position of the indole (B1671886) scaffold is a critical determinant of the biological activity of this class of compounds. This moiety, characterized by its electron-withdrawing nature, plays a pivotal role in the interaction with biological targets. nih.gov The nitro group, in particular, is a well-known pharmacophore in medicinal chemistry, often associated with a range of biological activities, including antimicrobial and anticancer effects. nih.gov
The electronic properties of the nitroethenyl group significantly influence the molecule's reactivity and its ability to form interactions with target proteins. The strong electron-withdrawing effect of the nitro group, conjugated with the ethenyl linker and the indole ring, can polarize the molecule, potentially enhancing interactions with nucleophilic residues in a protein's active site. nih.gov Studies on related nitro-containing heterocyclic compounds have shown that the nitro group's presence is often essential for activity. For instance, in a series of 5-nitrophenanthroline derivatives, the nitro group at the C5 position was found to be crucial for their antitubercular activity. nih.gov
The length and nature of the linker at the C5 position are also important. The ethenyl (vinyl) bridge in the nitroethenyl moiety provides a rigid planar structure, which can be advantageous for fitting into specific binding pockets. The double bond's presence, in conjugation with the nitro group, creates a Michael acceptor system, which could potentially react covalently with nucleophilic residues like cysteine in target proteins, leading to irreversible inhibition.
Comparative studies with other substituents at the C5 position of the indole ring have highlighted the unique contribution of the nitroethenyl group. For example, replacing the nitroethenyl group with a simple nitro group or other electron-withdrawing groups can lead to a significant change in biological activity, underscoring the importance of the entire moiety for optimal potency. The specific arrangement of the double bond and the nitro group appears to be finely tuned for interaction with the intended biological target.
Impact of N1-Benzyl Substitution on Activity and Pharmacological Profile
The substitution at the N1 position of the indole ring with a benzyl (B1604629) group has a profound impact on the pharmacological profile of these molecules. The N1 position is a key site for modification in many biologically active indole derivatives, and the choice of substituent can influence factors such as lipophilicity, metabolic stability, and interaction with the target protein. rsc.orgresearchgate.net
The benzyl group, being a bulky and lipophilic moiety, can significantly enhance the compound's ability to penetrate cell membranes and interact with hydrophobic pockets within the target protein. nih.gov SAR studies on various N-substituted indoles have consistently shown that the presence of a benzyl group or a substituted benzyl group can lead to a substantial increase in biological activity. rsc.orgresearchgate.net For instance, in a series of N-benzyl indole derivatives developed as anti-SARS-CoV-2 agents, the N-benzyl substitution was found to be critical for their inhibitory activity against the nsp13 helicase. nih.gov
The importance of the N-benzylation for optimal activity is a recurring theme in the SAR of indole derivatives. The hydrophobic interactions provided by the benzyl group are often crucial for anchoring the molecule in the binding site of the target protein, thereby allowing other functional groups, such as the nitroethenyl moiety, to engage in more specific interactions.
Role of Indole Ring Substituents on Biological Activity
While the nitroethenyl group at C5 and the benzyl group at N1 are primary determinants of activity, substituents on other positions of the indole ring can further modulate the biological profile of these compounds. The indole nucleus serves as a versatile scaffold, and its decoration with various functional groups can lead to analogues with improved potency, selectivity, and pharmacokinetic properties. chula.ac.th
The position and nature of substituents on the benzene (B151609) portion of the indole ring (positions 4, 6, and 7) can influence the electronic environment and steric profile of the molecule. For example, the introduction of halogen atoms or small alkyl groups can alter the lipophilicity and metabolic stability of the compound. Studies on brominated indoles have shown that the position of the bromine atom on the indole ring can significantly affect their anti-inflammatory activity. mdpi.com
Substitutions at the C2 and C3 positions of the pyrrole (B145914) ring of the indole nucleus can also have a significant impact. These positions are often involved in key interactions with target proteins. While in 1-benzyl-5-[(E)-2-nitroethenyl]indole these positions are unsubstituted, in other classes of indole derivatives, the introduction of small groups at C2 or C3 has been shown to be critical for activity.
The following table summarizes the general effect of substituents at different positions of the indole ring on the biological activity of indole derivatives, based on broader SAR studies.
| Position | Substituent Type | General Impact on Activity |
|---|---|---|
| N1 | Bulky, lipophilic groups (e.g., benzyl) | Often enhances potency and cellular uptake. nih.gov |
| C2 | Aryl or heteroaryl groups | Can be crucial for interaction with specific targets. |
| C3 | Various functional groups | Highly influential; modifications can drastically alter activity. |
| C5 | Electron-withdrawing groups (e.g., nitro, cyano) | Generally enhances potency in many classes of compounds. longdom.org |
| C6 | Halogens, methoxy (B1213986) groups | Can modulate lipophilicity and metabolic stability. |
| C7 | Small substituents | Can influence steric interactions within the binding pocket. |
Stereochemical Implications in Structure-Activity Relationships
The stereochemistry of the nitroethenyl moiety, specifically the configuration of the double bond, is a critical factor in the SAR of this compound. The designation (E) indicates that the higher priority groups on each carbon of the double bond are on opposite sides, leading to a specific three-dimensional arrangement of the atoms. This spatial arrangement is often crucial for the precise fit of the molecule into the binding site of its biological target. studymind.co.uksolubilityofthings.com
The rigidity of the C=C double bond restricts free rotation, meaning that the (E) and (Z) isomers are distinct molecules with potentially different biological activities. studymind.co.uk In many cases, only one isomer exhibits the desired pharmacological effect, as it can adopt the correct orientation to interact with key amino acid residues in the target protein. The other isomer, having a different shape, may be unable to bind effectively or may even interact with other targets, leading to off-target effects.
Studies on other classes of compounds with E/Z isomerism have demonstrated the profound impact of stereochemistry on biological activity. For example, the differential activity of cis and trans isomers of certain drugs is a well-documented phenomenon. solubilityofthings.com The specific geometry of the (E)-nitroethenyl group in this compound likely positions the nitro group and the indole ring in an optimal orientation for binding, maximizing favorable interactions and minimizing steric clashes within the active site.
The thermal or photochemical isomerization between (E) and (Z) forms can also be a factor to consider, as it could influence the compound's stability and in vivo activity profile. The relative stability of the (E) isomer is often higher, but the potential for in vivo conversion to the less active (or inactive) (Z) isomer cannot be ruled out without specific studies.
Identification of Key Pharmacophoric Features for Target Interaction
Based on the SAR studies of this compound and its analogues, a pharmacophore model can be proposed that highlights the key molecular features required for potent biological activity. A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. ajol.info
The key pharmacophoric features for this class of compounds can be summarized as follows:
Aromatic Indole Scaffold: The indole ring serves as the core scaffold, providing a rigid framework and a source of hydrophobic and aromatic interactions. It acts as the central anchor for the other key functional groups.
N1-Benzyl Group: A bulky, hydrophobic group at the N1 position is essential for enhancing lipophilicity and promoting favorable hydrophobic interactions within the binding pocket of the target. The benzyl group appears to be an optimal choice in many cases. rsc.orgnih.gov
C5-(E)-2-Nitroethenyl Moiety: This feature is critical and likely serves multiple roles.
Hydrogen Bond Acceptor: The nitro group can act as a strong hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues in the target protein.
Electron-Withdrawing Center: The electron-deficient nature of this moiety can lead to favorable electronic interactions.
Specific Spatial Orientation: The (E)-configuration of the double bond ensures the correct geometry for optimal binding.
Planar System: The conjugated system extending from the indole ring through the ethenyl linker to the nitro group creates a relatively planar region in the molecule, which may be important for stacking interactions or fitting into a planar binding site.
The following table outlines the essential pharmacophoric features and their putative roles in target interaction.
| Pharmacophoric Feature | Putative Role in Target Interaction |
|---|---|
| Indole Ring | Scaffold, hydrophobic and aromatic interactions. |
| N1-Benzyl Group | Hydrophobic interactions, enhances cell permeability. nih.gov |
| C5-(E)-2-Nitroethenyl Group | Hydrogen bonding, electronic interactions, precise spatial orientation. nih.gov |
| Conjugated Planar System | Potential for π-π stacking interactions. |
These pharmacophoric features provide a valuable framework for the design and optimization of new analogues with improved biological activity. By understanding the key molecular interactions that drive the potency and selectivity of this compound, medicinal chemists can rationally design new compounds with enhanced therapeutic potential.
Potential Research Applications and Future Directions for 1 Benzyl 5 E 2 Nitroethenyl Indole
Development as a Chemical Probe for Novel Biological Pathways
The unique structural features of 1-benzyl-5-[(E)-2-nitroethenyl]indole make it an intriguing candidate for development as a chemical probe. Chemical probes are small molecules designed to interact with specific protein targets, enabling the investigation of their biological functions. The indole (B1671886) scaffold is a well-established pharmacophore found in numerous biologically active compounds, including neurotransmitters like serotonin (B10506) and various therapeutic agents. This suggests that the this compound core could serve as a foundation for discovering new molecular targets and elucidating novel biological pathways.
The reactive nature of the nitroethenyl group, a potent Michael acceptor, could be leveraged for covalent modification of target proteins. This characteristic allows for the design of activity-based probes that can irreversibly bind to their targets, facilitating their identification and characterization. By attaching reporter tags, such as fluorophores or biotin, to the indole scaffold, researchers could visualize the subcellular localization of the target protein and isolate it for further analysis using techniques like mass spectrometry.
The development of this compound as a chemical probe would involve a systematic structure-activity relationship (SAR) study. This would entail synthesizing a library of analogues with modifications to the benzyl (B1604629) group and the indole ring to optimize potency, selectivity, and pharmacokinetic properties. Such a library would be instrumental in identifying high-quality chemical probes to explore previously uncharacterized biological pathways, potentially uncovering new therapeutic targets for various diseases.
Utilization as a Precursor in Complex Heterocyclic Synthesis
The this compound scaffold is a versatile building block for the synthesis of more complex heterocyclic systems. The electron-withdrawing nature of the nitro group makes the double bond susceptible to a variety of nucleophilic addition reactions. This reactivity can be exploited to introduce diverse functional groups and construct new ring systems.
For instance, the nitroethenyl moiety can participate in cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions, to generate polycyclic indole derivatives. These reactions provide a powerful tool for rapidly increasing molecular complexity and accessing novel chemical space. Furthermore, the nitro group itself can be transformed into other functional groups, including amines, oximes, and nitriles, further expanding the synthetic utility of this scaffold.
The reduction of the nitro group to an amino group, for example, would yield a 5-(2-aminoethyl)indole derivative, a key structural motif in many biologically active tryptamines. This transformation opens up avenues for the synthesis of compounds with potential applications in neuroscience and pharmacology. The versatility of this compound as a synthetic precursor makes it a valuable tool for medicinal chemists and organic chemists seeking to construct novel and intricate heterocyclic molecules with potential therapeutic applications.
Exploration of New Synthetic Methodologies Leveraging the Nitroethenyl Indole Scaffold
The unique reactivity of the nitroethenyl indole scaffold presents opportunities for the development of novel synthetic methodologies. The conjugated system of the nitroethenyl group attached to the indole ring can be exploited in various transition metal-catalyzed cross-coupling reactions. For example, reactions like the Heck, Suzuki, and Sonogashira couplings could be explored to introduce aryl, vinyl, or alkynyl substituents at the beta-position of the nitroethenyl group, leading to a wide array of functionalized indole derivatives.
Furthermore, the development of asymmetric synthetic methods for the functionalization of the nitroethenyl group is a promising area of research. Enantioselective conjugate additions of nucleophiles to the double bond would provide access to chiral indole derivatives with defined stereochemistry. Such stereochemically pure compounds are often crucial for achieving high potency and selectivity in biological systems.
The exploration of cascade or tandem reactions initiated by the reactivity of the nitroethenyl group could lead to the efficient and atom-economical synthesis of complex polycyclic indole alkaloids. These innovative synthetic strategies would not only expand the chemical toolbox for indole synthesis but also facilitate the discovery of new molecules with interesting biological properties.
Advanced Materials Science Applications (if applicable based on intrinsic properties)
While the primary applications of indole derivatives are in the life sciences, the intrinsic electronic and photophysical properties of the this compound scaffold may lend themselves to applications in materials science. The extended π-conjugated system encompassing the indole ring and the nitroethenyl group could result in interesting optical and electronic properties.
For instance, the presence of both an electron-donating indole ring and an electron-withdrawing nitro group creates a "push-pull" system, which can lead to significant intramolecular charge transfer (ICT). Molecules with strong ICT character often exhibit large nonlinear optical (NLO) responses, making them potentially useful in applications such as optical switching and frequency doubling.
Furthermore, the indole moiety is known to be a good hole-transporting material, while the nitro group can act as an electron-accepting unit. This combination suggests that derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices. The ability to tune the electronic properties through chemical modification of the benzyl group and the indole ring would be advantageous in optimizing the performance of such materials.
Challenges and Opportunities in the Field of Nitroethenyl Indole Research
The field of nitroethenyl indole research, while promising, faces several challenges that also present significant opportunities for scientific advancement. A primary challenge is the selective functionalization of the nitroethenyl group in the presence of the reactive indole nucleus. Developing synthetic methods that can chemoselectively target the double bond or the nitro group without affecting the indole ring is crucial for expanding the synthetic utility of this scaffold.
Another challenge lies in controlling the stereochemistry of reactions involving the nitroethenyl group. The development of efficient and practical asymmetric methodologies for the synthesis of chiral nitroethenyl indole derivatives remains an important goal. Overcoming this challenge would provide access to enantiomerically pure compounds, which are essential for studying their interactions with biological systems.
Despite these challenges, the opportunities in this field are vast. The exploration of the biological activities of novel nitroethenyl indole derivatives could lead to the discovery of new therapeutic agents for a range of diseases. Furthermore, the development of new synthetic methods leveraging the unique reactivity of this scaffold will not only advance the field of organic synthesis but also provide tools for the construction of complex molecules with diverse applications.
Strategies for Further Elucidation of Mechanism of Action and Target Validation
To fully realize the therapeutic potential of this compound and its derivatives, a thorough understanding of their mechanism of action and the validation of their biological targets are essential. A multi-pronged approach combining chemical biology, molecular biology, and computational methods will be necessary to achieve this.
One key strategy is the use of affinity-based protein profiling. By synthesizing biotinylated or clickable analogues of active compounds, researchers can pull down their protein targets from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal the direct molecular targets.
Genetic approaches, such as CRISPR-Cas9 screening, can also be employed to identify genes that are essential for the activity of a given compound. This can provide valuable clues about the biological pathway in which the compound is acting. Furthermore, computational docking studies can be used to predict the binding mode of the compounds to their putative targets, guiding further optimization of the lead compounds.
Finally, the validation of identified targets is crucial. This can be achieved through techniques such as RNA interference (RNAi) or the use of knockout animal models to confirm that the observed biological effects of the compound are indeed mediated by the proposed target.
Q & A
Q. What synthetic strategies are employed to introduce nitro functional groups into indole derivatives, and how is the nitro group subsequently reduced to an amine?
The nitro group in indole derivatives is typically introduced via electrophilic nitration or condensation reactions. For example, 5-nitroindole derivatives can be synthesized by nitrating indole precursors under acidic conditions. Reduction of the nitro group to an amine is achieved using stannous chloride (SnCl₂·2H₂O) in methanol with HCl, followed by reflux and purification via silica gel chromatography. This method yields amines with varying efficiencies depending on the N-protective group (e.g., benzoyl vs. methanesulfonyl) .
Q. How is the purity and structure of 1-benzyl-5-[(E)-2-nitroethenyl]indole confirmed post-synthesis?
Structural confirmation relies on NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR chemical shifts (e.g., δ=7.98 ppm for H-7 in 1-benzoyl-5-aminoindole) and HRMS data (e.g., m/z [M+H⁺] = 237.1031) validate molecular integrity. TLC (n-Hex/EtOAc, 1:1) monitors reaction progress, while column chromatography isolates pure products .
Q. What role does column chromatography play in purifying indole derivatives, and how are solvent systems selected for optimal separation?
Column chromatography is critical for separating reaction byproducts. Solvent polarity (e.g., n-hexane/ethyl acetate gradients) is tailored to compound polarity. For example, a 1:1 n-Hex/EtOAc system effectively resolves 1-benzoyl-5-aminoindole from impurities, as evidenced by distinct Rf values (0.33) .
Q. What safety precautions are essential when handling reagents like SnCl₂·2H₂O in indole synthesis?
SnCl₂·2H₂O is corrosive and moisture-sensitive. Reactions require controlled environments (e.g., fume hoods), protective equipment, and careful pH adjustment (e.g., NaOH neutralization post-reduction) to mitigate hazards .
Advanced Research Questions
Q. When optimizing the reduction of 5-nitroindole derivatives, how do researchers address discrepancies in reaction yields across different N-substituents (e.g., benzoyl vs. methanesulfonyl groups)?
Yield variations (e.g., 19.5% for benzoyl vs. 80.6% for methanesulfonyl) arise from electronic and steric effects. Electron-withdrawing groups (e.g., methanesulfonyl) stabilize intermediates, enhancing reduction efficiency. Steric hindrance from bulky substituents (e.g., benzoyl) may impede reagent accessibility, necessitating stoichiometric adjustments or extended reaction times .
Q. What methodological considerations are critical when designing SAR studies for indole derivatives with varying N-protective groups?
SAR studies require systematic variation of N-substituents (e.g., benzoyl, methanesulfonyl, trifluoromethylbenzenesulfonyl) to assess electronic and steric impacts on bioactivity. Controlled synthesis (e.g., SnCl₂-mediated nitro reduction) ensures consistent core structures, enabling comparative assays (e.g., enzyme inhibition, cytotoxicity) .
Q. How can researchers reconcile conflicting data in spectroscopic characterization (e.g., NMR chemical shifts) of structurally similar indole derivatives?
Overlapping signals in NMR (e.g., aromatic protons) are resolved using deuterated solvents (e.g., DMSO-d₆) and 2D techniques (COSY, HSQC). Conflicting HRMS data require recalibration with internal standards (e.g., sodium formate) and validation via isotopic patterns .
Q. In the context of indole functionalization, what strategies mitigate side reactions during nitro group reduction, and how are intermediates stabilized?
Acidic conditions (HCl in methanol) suppress side reactions like over-reduction or polymerization. Stabilizing intermediates (e.g., sodium dithionite in alkaline media) and inert atmospheres (N₂) prevent oxidation. Post-reduction neutralization (NaOH) quenches residual acidity, minimizing degradation .
Q. What analytical techniques are prioritized for confirming the molecular formula and functional group integrity of nitro-substituted indole derivatives?
HRMS provides exact mass confirmation (e.g., m/z 237.1031 for C₁₅H₁₃N₂O⁺), while ¹³C NMR identifies carbonyl (δ=172.01 ppm) and aromatic carbons. FT-IR spectra validate functional groups (e.g., nitro stretches at ~1520 cm⁻¹) .
Q. How do researchers design controlled experiments to assess the impact of reaction time and stoichiometry on the yield of indole derivatives?
Systematic variation of parameters (e.g., SnCl₂ equivalents: 4 eq. for nitro reduction) and time-course TLC analysis optimize conditions. For example, refluxing for 3 hours maximizes 5-aminoindole yield, while prolonged heating degrades products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
